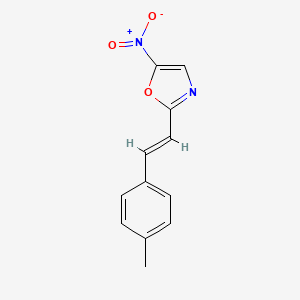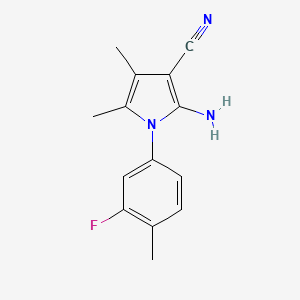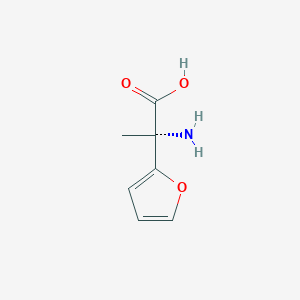
(S)-2-Amino-2-(furan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . This method provides a yield of 48-94%. Another method involves the use of diketopiperazine, hydantoin, or rhodanine intermediates, although these methods may involve environmentally harmful reagents such as sodium amalgam .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of environmentally friendly and scalable synthetic routes is essential for large-scale production. The reduction of hydroxyimino intermediates using safer reducing agents and non-aqueous solvents is a promising approach for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
(S)-2-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(furan-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: This compound features a similar furan ring but lacks the amino group.
2-Furoic acid: Another furan derivative with a carboxylic acid group attached to the furan ring.
Furan-2,3-dione: An oxidized derivative of furan with two carbonyl groups.
Uniqueness
(S)-2-Amino-2-(furan-2-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2S)-2-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
FKVAWEVSZYLWIO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@](C1=CC=CO1)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CO1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


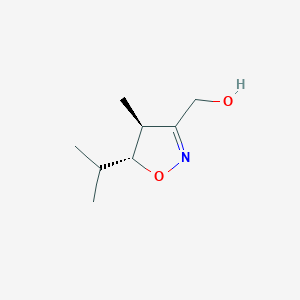
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
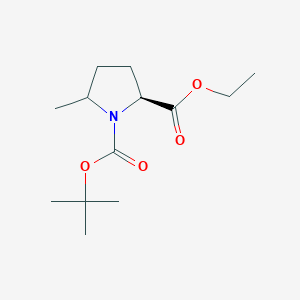
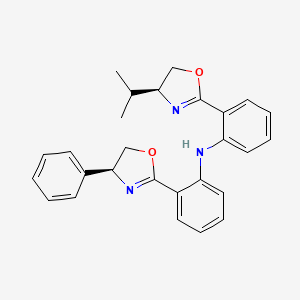
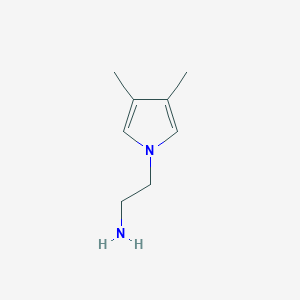
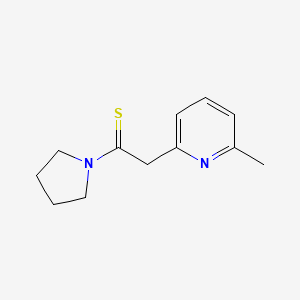
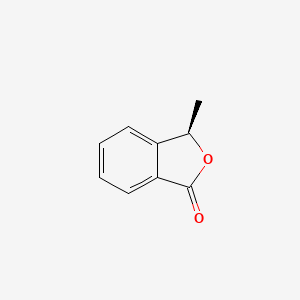
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
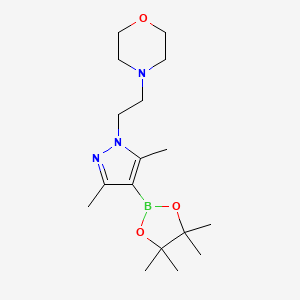
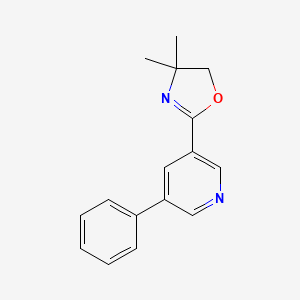
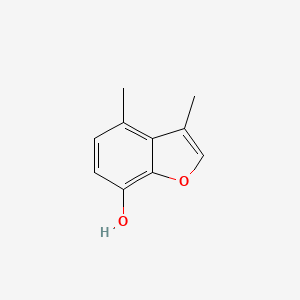
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
